molecular formula C7H5BrINO2 B12290906 2-Amino-4-bromo-5-iodo-benzoic acid

2-Amino-4-bromo-5-iodo-benzoic acid

Cat. No.: B12290906
M. Wt: 341.93 g/mol
InChI Key: SGPARYHKYWFJSJ-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-iodo-benzoic acid is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-iodo-benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-Amino-benzoic acid, where bromine and iodine are introduced to specific positions on the benzene ring. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iron or copper to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-iodo-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Amino-4-bromo-5-iodo-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-iodo-benzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromo and iodo groups can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-benzoic acid
  • 2-Amino-5-iodo-benzoic acid
  • 2-Amino-4-chloro-5-iodo-benzoic acid

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

2-amino-4-bromo-5-iodobenzoic acid

InChI

InChI=1S/C7H5BrINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)

InChI Key

SGPARYHKYWFJSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)N)C(=O)O

Origin of Product

United States

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